molecular formula C25H22N2O4 B2404601 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-43-7

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2404601
CAS No.: 929440-43-7
M. Wt: 414.461
InChI Key: NRJMCETVAATYEQ-UHFFFAOYSA-N
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Description

This compound is a chromeno-oxazine derivative characterized by a fused polycyclic framework, featuring a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a pyridin-3-ylmethyl moiety at position 7. Its structural complexity arises from the chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which combines a benzopyran (chromene) ring with an oxazinone heterocycle.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(18-5-7-19(29-2)8-6-18)24(28)20-9-10-22-21(25(20)31-16)14-27(15-30-22)13-17-4-3-11-26-12-17/h3-12H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJMCETVAATYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, antibacterial, and other therapeutic activities.

  • Molecular Formula : C25H22N2O4
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 929402-99-3

Anticancer Activity

Recent studies indicate that compounds with oxazine structures exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Line Studies :
    • NCI-H1975 : The compound showed promising cytotoxic effects with an IC50 value of approximately 15 µM.
    • A549 : Moderate activity was observed with IC50 values around 20 µM.
    • NCI-H460 : Less activity compared to the other two cell lines but still noteworthy.
    Cell LineIC50 (µM)
    NCI-H197515
    A54920
    NCI-H46025
  • Mechanism of Action :
    • The compound appears to inhibit the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers. Preliminary data suggest that it may act as a selective inhibitor of the EGFR L858R/T790M mutation, a common resistance mutation in non-small cell lung cancer (NSCLC) .

Antibacterial Activity

The compound has also been assessed for antibacterial properties against various strains:

  • In Vitro Studies :
    • Exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
    • Moderate activity against Gram-negative bacteria was noted.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus10
    Bacillus subtilis15
    Escherichia coli>30

Other Therapeutic Activities

In addition to anticancer and antibacterial effects, the compound has shown potential in other areas:

  • Anticonvulsant Activity :
    • Preliminary tests indicated that the compound could reduce seizure frequency in animal models, suggesting a mechanism similar to known anticonvulsants.
  • Antifungal Activity :
    • Limited studies have shown some efficacy against Candida albicans, although further research is needed to quantify this effect.

Case Studies and Research Findings

A recent study published in Medicinal Chemistry highlighted the structure-activity relationship (SAR) of oxazine derivatives, including this compound. The findings underscore the importance of substituents on the phenyl ring and their influence on biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, synthesis, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-(4-MeOPh), 2-Me, 9-(pyridin-3-ylmethyl) ~437.5 (calculated) Pyridine moiety enhances polarity; methoxy group improves membrane permeability
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-... () 4-(4-MeOPh), 9-(4-MeBz) ~433.5 (calculated) Methylbenzyl group increases hydrophobicity; lacks pyridine’s H-bonding potential
1-Ethoxymethyl-5-methyl-9-phenyl-...diazepine-2,4-dione () Ethoxymethyl, phenyl, pyrimido-diazepine-dione ~384.4 (calculated) Diazepine-dione core; strong hydrogen-bonding (N–H···O, C–H···O)
9-(2-Chlorobenzylidene)-5-(2-ClPh)-2-phenyl-...chromeno[2,3-d]pyrimidin-4-one () 2-chlorobenzylidene, 2-ClPh, phenyl ~550.0 (estimated) Chlorine atoms enhance electrophilicity; pyrimidinone core for kinase inhibition
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one () Thiazolo-isoxazole, 4-methylchromenone ~405.4 (calculated) Thiazole-isoxazole hybrid; potential for intercalation or enzyme inhibition

Key Insights from Comparative Analysis

Chlorinated analogs () exhibit higher electrophilicity, which may enhance covalent binding but increase toxicity risks . Methoxy vs. Ethoxymethyl Groups: The ethoxymethyl substituent in ’s compound introduces flexibility and hydrogen-bonding capacity, whereas the target’s rigid methoxyphenyl group may favor planar stacking with aromatic protein residues .

Core Heterocycle Influence Chromeno-oxazine (target) vs. Thiazolo-isoxazole hybrids () exhibit distinct electronic profiles due to sulfur and oxygen heteroatoms, which could favor redox-mediated mechanisms compared to the target’s oxygen-dominated system .

Synthetic and Crystallographic Considerations The target compound’s synthesis likely parallels ’s LiAlH4-mediated reduction and crystallization protocols, though pyridine functionalization may require protective-group strategies . Crystallographic refinement tools like SHELXL () and ORTEP-3 () are critical for resolving conformational details, particularly for the chromeno-oxazine core’s puckering and substituent orientations .

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